REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]=O)[NH:8][C:7]=12.[CH:13]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14]1.[BH4-].[Na+]>CO>[ClH:1].[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH2:11][NH:18][CH:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)[NH:8][C:7]=12 |f:2.3,5.6|
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C=O
|
Name
|
|
Quantity
|
45 μL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by addition of 2 N aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetonitrile
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from acetonitrile
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1N=CC=C2C1NC(=C2)CNC2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |